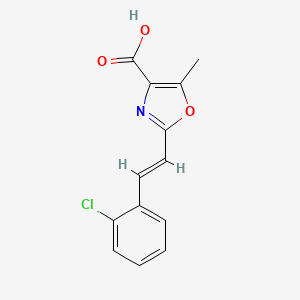
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorostyryl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of 2-chlorobenzaldehyde with a suitable oxazole derivative under basic conditions. The reaction is often catalyzed by a base such as piperidine or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the styryl linkage. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce the production costs.
化学反応の分析
Types of Reactions
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved can vary based on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(2-Chlorostyryl)-6,7-dimethoxy-quinazolin-4(3H)-one: Known for its anticonvulsant activity.
2-(2-Chlorostyryl)-4-(~-diethylamino-a-methylbutylamino)-7-chloroquinazoline: Investigated for its antileishmaniasis activity.
Styrylquinoxalin-2(1H)-ones: Explored for their anti-cholinesterase activity.
Uniqueness
2-(2-Chlorostyryl)-5-methyloxazole-4-carboxylic acid stands out due to its unique combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC名 |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)7-6-9-4-2-3-5-10(9)14/h2-7H,1H3,(H,16,17)/b7-6+ |
InChIキー |
QMCQZYJORFSDOJ-VOTSOKGWSA-N |
異性体SMILES |
CC1=C(N=C(O1)/C=C/C2=CC=CC=C2Cl)C(=O)O |
正規SMILES |
CC1=C(N=C(O1)C=CC2=CC=CC=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


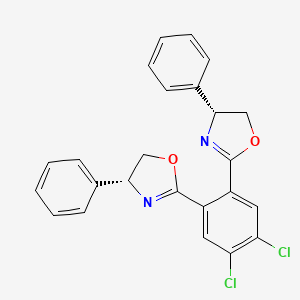
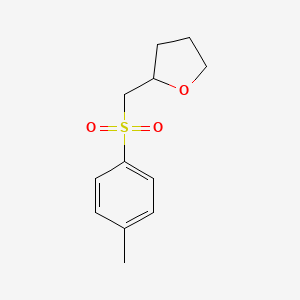


![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
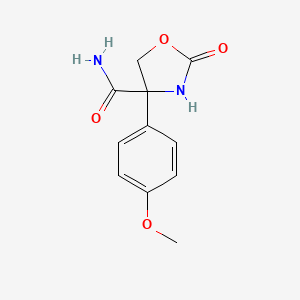
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)
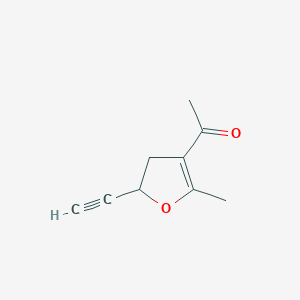

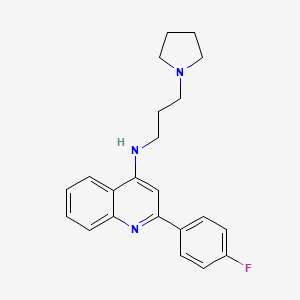


![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
